REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][C:5]([F:10])=[C:4]([Cl:11])[N:3]=1.S(=O)(=O)(O)[OH:13]>>[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]([F:10])=[CH:6][C:7]=1[C:8]([NH2:9])=[O:13]
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Name
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|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=C(C=C1C#N)F)Cl
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Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
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Type
|
CUSTOM
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Details
|
was stirred for 1 h at 60-65° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to RT
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate three times (100 ml each time)
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Type
|
WASH
|
Details
|
The combined organic phases were washed with water (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
with saturated aqueous sodium hydrogen carbonate solution (100 ml), dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The material obtained
|
Type
|
CUSTOM
|
Details
|
was dried under high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)N)C=C(C(=N1)Cl)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |